molecular formula C16H13N B14660942 3-Phenyl-2-(2-phenylethenyl)-2H-azirene CAS No. 52179-48-3

3-Phenyl-2-(2-phenylethenyl)-2H-azirene

Cat. No.: B14660942
CAS No.: 52179-48-3
M. Wt: 219.28 g/mol
InChI Key: KXSDRWXRKCSBGB-UHFFFAOYSA-N
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Description

3-Phenyl-2-(2-phenylethenyl)-2H-azirene is an organic compound characterized by its azirene ring structure, which is a three-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene typically involves the reaction of (E)-3-phenyl-2-propenal with 1,2-ethanedithiol in the presence of boron trifluoride etherate. The reaction is carried out in chloroform at room temperature, resulting in the formation of 2-(2-phenylethenyl)-1,3-dithiolane . This intermediate is then subjected to further reactions to form the desired azirene compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitrones or diazo compounds. For example:

text
3-Phenyl-2-(2-phenylethenyl)-2H-azirene + Nitrone → Pyrimidine derivative

This reaction proceeds via a concerted mechanism, where the azirine’s electron-deficient nitrogen facilitates nucleophilic attack, followed by ring expansion .

Key Data:

Reaction PartnerProduct ClassConditionsReference
NitronesPyrimidines70°C, acetonitrile
DiazoalkanesTriazolesRoom temperature, DCM

Radical-Mediated Dimerization

Under oxidative conditions (e.g., triethylamine/O₂), the compound undergoes dimerization via radical intermediates. EPR studies confirm the involvement of nitroxyl radicals (Et₂N-O- ) during this process .

Mechanism Highlights:

  • Radical Initiation: Triethylamine oxidizes to N,N-diethylhydroxylamine, generating Et₂N-O- .

  • Azirine Activation: The radical abstracts a hydrogen from the azirine, forming a resonance-stabilized azirinyl radical.

  • Dimerization: Two azirinyl radicals couple to form a bicyclic pyrimidine (e.g., 3a ) .

Nucleophilic Attack

The azirine ring opens regioselectively with nucleophiles (e.g., hydroxylamine):

text
This compound + NH₂OH → Aziridine derivatives (e.g., **8**)

Product distribution depends on stoichiometry:

  • Excess NH₂OH yields hippuric acid derivatives (4a4c ) .

  • Substoichiometric NH₂OH preserves azirine for subsequent dimerization .

Acid-Catalyzed Hydrolysis

In acidic media, the azirine ring hydrolyzes to form α-ketoamides:

text
Azirine + H₂O/H⁺ → Phenylglyoxamide derivative

This reaction is irreversible and highly sensitive to pH.

Reactivity Trends and Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Enhance electrophilicity at nitrogen, accelerating cycloadditions.

  • Conjugated Ethenyl Group: Stabilizes transition states via resonance, favoring [3+2] cycloadditions over ring-opening .

  • Steric Effects: Bulky substituents at the 2-position hinder dimerization but promote regioselective nucleophilic attacks .

Comparative Reaction Pathways

Reaction TypeKey IntermediateMajor ProductDriving Force
CycloadditionDipolar transition statePyrimidines/TriazolesElectron deficiency at N
Radical DimerizationAzirinyl radicalBicyclic pyrimidinesRadical stabilization
Nucleophilic Ring-OpeningAziridineHippuric acid derivativesNucleophile accessibility

Scientific Research Applications

3-Phenyl-2-(2-phenylethenyl)-2H-azirene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Phenyl-2-(2-phenylethenyl)-2H-azirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azirene ring can undergo ring-opening reactions, forming reactive intermediates that interact with these targets. The pathways involved include various biochemical and chemical processes that are influenced by the compound’s structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(2-phenylethenyl)-2H-azirene is unique due to its azirene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in scientific research.

Properties

CAS No.

52179-48-3

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

3-phenyl-2-(2-phenylethenyl)-2H-azirine

InChI

InChI=1S/C16H13N/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15H

InChI Key

KXSDRWXRKCSBGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2C(=N2)C3=CC=CC=C3

Origin of Product

United States

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